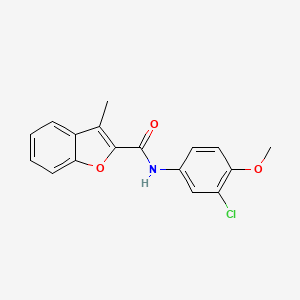

![molecular formula C13H22N4O4S2 B5594009 (1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5594009.png)

(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and study of organic compounds with complex structures, such as diazabicyclo nonanes, are significant due to their potential applications in pharmaceuticals and materials science. These compounds often contain functional groups like sulfonyl and pyrazolyl that can influence their reactivity and physical properties.

Synthesis Analysis

Synthetic routes for similar compounds often involve 1,3-dipolar cycloadditions of diazoalkanes, leading to pyrazolines or cyclopropanes, as demonstrated in the synthesis of optically pure cyclopropanes via denitrogenation of sulfinyl and sulfonyl pyrazolines (Cruz et al., 2009). Another approach utilizes 1,4-diazabicyclo[2.2.2]octane for the synthesis of tetrahydrobenzo[b]pyran derivatives, highlighting the versatility of bicyclic structures in facilitating multicomponent reactions (Tahmassebi et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their bicyclic frameworks, which can impact their reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the configuration and conformation of these molecules.

Chemical Reactions and Properties

The chemical behavior of diazabicyclo nonanes is influenced by the presence of sulfonyl and pyrazolyl groups. These functional groups can participate in various reactions, including cycloadditions, nucleophilic substitutions, and eliminations, leading to a wide range of derivatives with diverse chemical properties. For example, vinyl sulfonyl fluorides have been used in (3+2) cycloadditions with ethyl diazoacetate or azides, demonstrating the reactivity of sulfonyl groups in constructing pyrazole or triazole scaffolds via SO2 elimination (Kumara Swamy et al., 2022).

科学的研究の応用

Synthesis of Cyclopropanes and Pyrazolines

The research by Cruz et al. (2009) discusses the 1,3-dipolar cycloaddition of diazoalkanes to enantiopure compounds, leading to the formation of pyrazolines with high selectivity and yields. This study highlights the synthesis of optically pure cyclopropanes from sulfinyl and sulfonyl pyrazolines, showcasing the potential for creating structurally complex and enantiomerically enriched compounds (Cruz et al., 2009).

Heterocyclic Compound Synthesis

Chaloner et al. (1992) explored the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, leading to pyrazole fused analogues. This work demonstrates the versatility of sulfonyl groups in constructing complex heterocyclic structures, which could be relevant to the synthesis and applications of your compound (Chaloner et al., 1992).

Antimicrobial and Antioxidant Evaluation

Patil et al. (2021) reported on the synthesis of pyrazolopyranopyrimidines using a sulfonic acid-functionalized catalyst, demonstrating excellent yields and promising antimicrobial and antioxidant activities. This suggests that compounds with pyrazole and sulfonyl motifs may have potential applications in pharmaceuticals and bioactive materials (Patil et al., 2021).

Catalytic Applications

Research by Tahmassebi et al. (2011) and Shirini et al. (2017) demonstrates the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the synthesis of various compounds, including tetrahydrobenzo[b]pyran derivatives. These studies underline the importance of diazabicyclo structures in catalyzing multicomponent reactions, potentially relevant to synthesizing and manipulating the compound (Tahmassebi et al., 2011) (Shirini et al., 2017).

Safety and Hazards

特性

IUPAC Name |

(1S,5R)-6-(1-ethylpyrazol-4-yl)sulfonyl-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S2/c1-3-15-10-13(6-14-15)23(20,21)17-8-11-4-5-12(17)9-16(7-11)22(2,18)19/h6,10-12H,3-5,7-9H2,1-2H3/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPKEVGWRJVQLX-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)N2CC3CCC2CN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)

![2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)

![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)

![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)

![1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine](/img/structure/B5593952.png)

![2-[4-(benzylsulfonyl)-1-piperazinyl]ethanol](/img/structure/B5593963.png)

![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)

![4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594010.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5594017.png)

![7-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5594020.png)